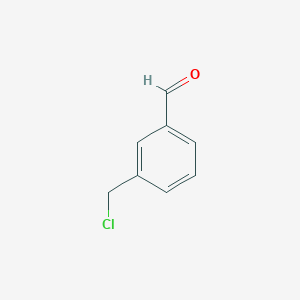

3-(Chloromethyl)benzaldehyde

説明

Significance of Aromatic Aldehydes in Organic Synthesis

Aromatic aldehydes are a class of organic compounds defined by an aldehyde functional group attached directly to an aromatic ring. numberanalytics.com They are of paramount importance in organic chemistry, serving as crucial intermediates in the synthesis of a vast range of organic molecules, including pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comfiveable.menumberanalytics.com The aldehyde group is highly reactive and can undergo a variety of transformations, such as nucleophilic addition, condensation reactions, and oxidations. numberanalytics.com

One of the most notable reactions of aromatic aldehydes is the formation of Schiff bases through condensation with primary amines. wisdomlib.org These imine compounds are not only stable but also serve as precursors for the synthesis of various heterocyclic compounds and are important in the development of analytical reagents. wisdomlib.org Furthermore, aromatic aldehydes are key starting materials for well-known reactions like the Wittig, Cannizzaro, and Perkin reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation. The aldehyde group can also act as a directing group in C-H activation reactions, providing an efficient pathway to functionalize the aromatic ring. researchgate.net The resonance stabilization provided by the aromatic ring influences the reactivity of the carbonyl group, making aromatic aldehydes generally less electrophilic than their aliphatic counterparts, a factor that chemists can exploit for selective synthesis. fiveable.me

Relevance of Halogenated Benzene (B151609) Derivatives in Synthetic Chemistry

Halogenated benzene derivatives are aromatic compounds where one or more hydrogen atoms on the benzene ring have been replaced by a halogen. hopemaxchem.com The introduction of a halogen atom significantly modifies the electronic properties and reactivity of the benzene ring, making these compounds highly versatile intermediates in organic synthesis. numberanalytics.com They are fundamental in the production of numerous industrial and pharmaceutical products. hopemaxchem.comnumberanalytics.com

The halogen atom acts as a good leaving group in nucleophilic aromatic substitution reactions and is crucial for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with diverse structures and functions. hopemaxchem.com For instance, chlorobenzene (B131634) is a precursor in the manufacturing of pesticides and dyes. numberanalytics.com Beyond their role as synthetic intermediates, the incorporation of halogens into bioactive molecules can enhance their pharmacological properties, including metabolic stability and binding affinity. hopemaxchem.com Halogenated aromatics also find applications in materials science for creating polymers with special properties like flame retardancy and chemical resistance. hopemaxchem.com Radical halogenation can also occur on alkyl substituents of benzene rings, with the benzylic position being particularly reactive due to the stability of the resulting benzylic radical. pressbooks.pub

Overview of Research Trajectories for 3-(Chloromethyl)benzaldehyde

The dual functionality of this compound positions it as a key intermediate in several areas of chemical research. Its research trajectories are primarily focused on leveraging its reactive sites for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

A significant area of research involves using this compound as a scaffold for creating complex heterocyclic compounds. pensoft.netresearchgate.netresearchgate.net The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various nitrogen, oxygen, or sulfur-containing moieties, which can then undergo intramolecular cyclization with the aldehyde group to form diverse ring systems. researchgate.netevitachem.com These heterocyclic structures are often the core of biologically active molecules.

In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. For instance, related structures like 3-Chloromethyl-5-nitrosalicylaldehyde have been studied for antibacterial activity, and their derivatives have been explored for anti-inflammatory and potential anticancer applications. smolecule.com The ability to functionalize both the aldehyde and chloromethyl groups allows for the systematic modification of the molecule to optimize its biological activity and pharmacokinetic properties.

Another research direction is its use as a building block in the synthesis of specialty chemicals and polymers. The reactivity of the chloromethyl group allows for its incorporation into polymer backbones or as a pendant group, imparting specific functionalities to the resulting material.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 77072-00-5 |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Storage | Inert atmosphere, store in freezer, under -20°C bldpharm.com |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(Chloromethyl)-4-hydroxybenzaldehyde |

| 3-Chloromethyl-5-nitrosalicylaldehyde |

| Aniline |

| Benzaldehyde (B42025) |

| Benzene |

| Chlorobenzene |

特性

IUPAC Name |

3-(chloromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNAKRWHQNYWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625435 | |

| Record name | 3-(Chloromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77072-00-5 | |

| Record name | 3-(Chloromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 3 Chloromethyl Benzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group (-CHO) attached to the benzene (B151609) ring is a primary site of chemical reactivity. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to a range of addition and condensation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate.

The reaction of 3-(Chloromethyl)benzaldehyde with alcohols in the presence of an acid catalyst yields an acetal. This reversible reaction is a common method for protecting the aldehyde group during multi-step syntheses.

The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate after deprotonation. researchgate.netcopernicus.org Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water). researchgate.net The departure of water results in a resonance-stabilized oxonium ion. A second alcohol molecule then attacks this ion, and a final deprotonation step yields the stable acetal product. copernicus.org

Theoretical studies on the acetalization of 3-chlorobenzaldehyde, a closely related compound, have been conducted using ab initio methods to examine the reaction mechanism. These computational calculations show the formation of several intermediate compounds and confirm that the final acetal product is the most stable structure due to its low formation energy compared to the labile hemiacetal intermediate. longdom.org

Table 1: Representative Conditions for Acetalization of Aromatic Aldehydes

| Aldehyde Substrate | Alcohol/Diol | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Methanol | 0.1 mol% HCl | Methanol | Room Temp, 30 min | >95% acs.org |

| Benzaldehyde | Ethylene Glycol | SO₄²⁻/CeO₂–ZrO₂ | Toluene (B28343) | 100 °C, 8 h | ~92% nih.gov |

| Various Aromatic Aldehydes | Methanol | Cobaloxime | Solvent-free | 70 °C, 3 h | >99% mdpi.com |

This table presents illustrative data for the acetalization of benzaldehyde and similar aromatic aldehydes to represent typical reaction outcomes.

This compound readily reacts with primary amines to form imines, commonly known as Schiff bases. This condensation reaction involves the formation of a carbon-nitrogen double bond (C=N). researchgate.net

The reaction is typically catalyzed by acid and proceeds in two main stages: nucleophilic addition and dehydration. nih.gov The primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, forming a zwitterionic intermediate. A proton transfer then occurs to yield a neutral carbinolamine. researchgate.netnih.gov Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, creating a good leaving group (H₂O). The lone pair of electrons on the nitrogen atom then expels the water molecule, forming a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom gives the neutral imine product. researchgate.net The entire process is reversible and is often driven to completion by removing the water formed during the reaction. nih.gov

Table 2: Examples of Schiff Base Synthesis from Aromatic Aldehydes

| Aldehyde | Amine | Catalyst/Conditions | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Natural acid catalyst | Ethanol (B145695) | High nih.gov |

| Salicylaldehyde | Various Amines | Reflux | Ethanol | Moderate to Good science.gov |

| Substituted Benzaldehydes | Primary Amine | 3-4 drops Glacial Acetic Acid | Ethanol | Not Specified nih.gov |

This table provides examples of Schiff base formation from related aromatic aldehydes to illustrate common experimental setups.

The Knoevenagel condensation is a variation of the aldol condensation where an aldehyde reacts with an active methylene compound in the presence of a basic catalyst. jk-sci.com this compound can serve as the aldehyde component in this carbon-carbon bond-forming reaction.

The mechanism is initiated by the deprotonation of the active methylene compound by a weak base (like piperidine or pyridine) to form a resonance-stabilized carbanion or enolate. orgsyn.orgbeilstein-journals.org This nucleophilic enolate then attacks the carbonyl carbon of this compound. orgsyn.org The resulting alkoxide intermediate is subsequently protonated to form a β-hydroxy compound (an aldol-type adduct). beilstein-journals.org This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. jk-sci.comorgsyn.org The reaction is widely used to synthesize substituted alkenes and other complex molecules. libretexts.org

Table 3: Illustrative Knoevenagel Condensation Reactions

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Malononitrile | Elemental Copper | Not Specified | Benzylidenemalononitrile | Excellent rsc.org |

| 2-(1-Phenylvinyl)benzaldehyde | Malonates | Piperidine, AcOH | Benzene | Benzylidene malonate | 75% nih.gov |

| Benzaldehyde | Malononitrile | None | Methanol | Benzylidenemalononitrile | Not Specified researchgate.net |

This table shows representative Knoevenagel condensation reactions with benzaldehyde derivatives to demonstrate typical reactants and outcomes.

Oxidation and Reduction Pathways

The aldehyde functional group in this compound can be readily oxidized or reduced.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(Chloromethyl)benzoic acid. This transformation can be achieved using various oxidizing agents. Studies on other benzaldehydes have shown that they can be oxidized to their respective benzoic acids by biological systems, such as Desulfovibrio strains, or through chemical means. internationaljournalcorner.combyjus.com The oxidation of benzaldehyde is a well-studied process, with kinetic models developed to understand the reaction pathways at various temperatures. researchgate.net

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding (3-(Chloromethyl)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation. beilstein-journals.org The reduction of benzaldehyde to phenylmethanol (benzyl alcohol) is a standard laboratory procedure. beilstein-journals.orgijacskros.com

Perkin and Cannizzaro Reactions

As an aromatic aldehyde lacking α-hydrogens, this compound is a suitable substrate for both the Perkin and Cannizzaro reactions.

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate) to produce an α,β-unsaturated aromatic acid. acs.orgwikipedia.org The reaction, which typically requires high temperatures, proceeds via an aldol-type condensation. jk-sci.comlongdom.org The base catalyst generates a carbanion from the anhydride, which then attacks the aldehyde. Subsequent dehydration and hydrolysis yield the final cinnamic acid derivative. byjus.comnih.gov

Cannizzaro Reaction: In the presence of a strong base (e.g., concentrated potassium hydroxide), this compound can undergo a disproportionation reaction known as the Cannizzaro reaction. libretexts.org In this process, one molecule of the aldehyde is reduced to the corresponding alcohol—(3-(Chloromethyl)phenyl)methanol—while a second molecule is oxidized to the carboxylate salt—potassium 3-(chloromethyl)benzoate. libretexts.orguobasrah.edu.iq The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. This is followed by the transfer of a hydride ion from the resulting tetrahedral intermediate to a second aldehyde molecule, effecting the simultaneous oxidation and reduction. libretexts.orguobasrah.edu.iq

Reactions at the Chloromethyl Group

The benzylic position of the chloromethyl group in this compound renders the carbon atom susceptible to attack by various reagents. The stability of the potential benzylic carbocation or the accessibility of the carbon for a backside attack plays a crucial role in determining the reaction pathway.

Nucleophilic Substitution Reactions (SN1 and SN2)

This compound, as a primary benzylic halide, can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The operative mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

The SN1 reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. This intermediate can then be attacked by a nucleophile from either face, potentially leading to a racemic mixture if the carbon were chiral.

The SN2 reaction, conversely, is a one-step concerted process where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (chloride ion). This backside attack results in an inversion of stereochemistry at the carbon center. For this compound, being a primary halide, the SN2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents, due to reduced steric hindrance. chemicalbook.comgoogle.com However, conditions that favor carbocation formation, such as the use of polar protic solvents and weaker nucleophiles, can promote an SN1 pathway.

The reaction of this compound with oxygen nucleophiles, such as alcohols and phenols, typically proceeds via a nucleophilic substitution to form ethers. For instance, the reaction with phenol can yield 3-(phenoxymethyl)benzaldehyde. chemicalbook.comresearchgate.net

In the presence of a base, alcohols form alkoxides, which are strong nucleophiles and favor the SN2 mechanism. The reaction of this compound with sodium methoxide, for example, would proceed via an SN2 pathway to yield 3-(methoxymethyl)benzaldehyde.

Table 1: Nucleophilic Substitution of this compound with Oxygen Nucleophiles

| Nucleophile | Reagent | Product | Probable Mechanism |

|---|---|---|---|

| Hydroxide | NaOH | 3-(Hydroxymethyl)benzaldehyde | SN2 |

| Methoxide | CH₃ONa | 3-(Methoxymethyl)benzaldehyde | SN2 |

| Phenoxide | C₆H₅ONa | 3-(Phenoxymethyl)benzaldehyde | SN2 |

Nitrogen nucleophiles, such as ammonia and primary or secondary amines, react with this compound to form the corresponding aminomethyl derivatives. These reactions are fundamental in the synthesis of various nitrogen-containing compounds. The reaction with ammonia, for instance, yields 3-(aminomethyl)benzaldehyde.

Primary and secondary amines, being good nucleophiles, will readily participate in SN2 reactions with this compound. The reaction of benzaldehyde with ammonia can lead to the formation of hydrobenzamide. nih.govgoogle.comlibretexts.org

Table 2: Nucleophilic Substitution of this compound with Nitrogen Nucleophiles

| Nucleophile | Reagent | Product | Probable Mechanism |

|---|---|---|---|

| Ammonia | NH₃ | 3-(Aminomethyl)benzaldehyde | SN2 |

| Methylamine | CH₃NH₂ | 3-((Methylamino)methyl)benzaldehyde | SN2 |

| Diethylamine | (C₂H₅)₂NH | 3-((Diethylamino)methyl)benzaldehyde | SN2 |

Sulfur nucleophiles are generally excellent nucleophiles and react readily with this compound. Thiols, in the presence of a base, form highly nucleophilic thiolate anions. These anions efficiently displace the chloride in an SN2 reaction to form thioethers. For example, the reaction with sodium thiomethoxide yields 3-((methylthio)methyl)benzaldehyde. The synthesis of 4-(benzylthio)benzaldehyde from 4-bromobenzaldehyde and benzyl (B1604629) mercaptan is a known process. prepchem.com

Table 3: Nucleophilic Substitution of this compound with Sulfur Nucleophiles

| Nucleophile | Reagent | Product | Probable Mechanism |

|---|---|---|---|

| Hydrosulfide | NaSH | 3-(Mercaptomethyl)benzaldehyde | SN2 |

| Thiomethoxide | CH₃SNa | 3-((Methylthio)methyl)benzaldehyde | SN2 |

| Thiophenoxide | C₆H₅SNa | 3-((Phenylthio)methyl)benzaldehyde | SN2 |

Elimination Reactions

Elimination reactions of this compound are less common than substitution reactions because it is a primary halide. For an E2 elimination to occur, a strong, sterically hindered base is typically required to abstract a proton from the carbon adjacent to the chloromethyl group (the benzylic carbon). However, in this case, there are no hydrogens on an adjacent carbon within the benzene ring that can be eliminated. Therefore, standard β-elimination reactions are not possible.

Elimination would require the removal of a proton from the methyl group itself, which is not a standard E1 or E2 pathway. Under very strong basic conditions, other reactions might be favored. For primary alkyl halides, the E2 mechanism is generally disfavored compared to SN2 unless a very bulky base is used. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Radical Reactions Involving the Chloromethyl Group

The benzylic C-H bonds of the chloromethyl group are susceptible to homolytic cleavage to form a stable benzylic radical. Free radical halogenation, for instance, can occur at the benzylic position. wikipedia.org This type of reaction is typically initiated by UV light or a radical initiator. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the substitution of a hydrogen atom on the chloromethyl group with a bromine atom, although this is less common for a chloromethyl group compared to a methyl group. youtube.com

The process involves three main stages: initiation, propagation, and termination. libretexts.org

Initiation: A radical initiator (e.g., AIBN or peroxide) decomposes upon heating to form radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from the chloromethyl group to form a stable benzylic radical and HBr. This benzylic radical then reacts with Br₂ (formed in situ from NBS and HBr) to give the brominated product and a new bromine radical.

Termination: Two radicals combine to terminate the chain reaction.

Concerted Reactions Involving Both Functional Groups

Concerted reactions of this compound are characterized by the simultaneous involvement of both the aldehyde and the chloromethyl moieties in a single, often cascade, reaction sequence. This dual reactivity is the cornerstone of its utility in constructing complex molecules in a highly atom-economical fashion.

Intramolecular Cyclization Reactions

The proximate positioning of the aldehyde and chloromethyl groups on the benzene ring enables this compound to undergo intramolecular cyclization reactions, leading to the formation of various fused ring systems. These reactions are typically initiated by the reaction of the aldehyde with a nucleophile, followed by an intramolecular nucleophilic attack of an atom from the newly introduced moiety onto the benzylic carbon, displacing the chloride.

One illustrative example is the synthesis of isoindolinones. While direct intramolecular cyclization of this compound itself is not a standard method for isoindolinone synthesis, its derivatives can be envisioned to participate in such reactions. For instance, conversion of the aldehyde to an imine, followed by intramolecular cyclization, presents a plausible route.

A hypothetical reaction scheme could involve the condensation of this compound with a primary amine to form the corresponding Schiff base. Subsequent intramolecular cyclization, facilitated by a base, would lead to the formation of the isoindolinone ring system. The reaction mechanism would proceed through the nucleophilic attack of the imine nitrogen onto the electrophilic benzylic carbon, resulting in the displacement of the chloride ion and the formation of the five-membered lactam ring.

While specific examples detailing this exact intramolecular cyclization starting from this compound are not extensively documented in readily available literature, the principle is a fundamental concept in heterocyclic synthesis. The efficiency of such reactions would be highly dependent on the nature of the substituent on the imine nitrogen and the reaction conditions employed.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.org this compound, with its two reactive centers, is an ideal candidate for designing novel MCRs.

A notable example of an MCR where a benzaldehyde derivative participates is the Biginelli reaction. This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs). mdpi.comjmchemsci.com While the classical Biginelli reaction does not inherently involve the chloromethyl group, the presence of this functionality in this compound opens up possibilities for post-MCR modifications or for the chloromethyl group to influence the reaction's outcome.

A hypothetical Biginelli-type reaction involving this compound could proceed as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Ethyl acetoacetate | Urea | Ethyl 4-(3-(chloromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

In this reaction, the aldehyde group of this compound would react with urea and ethyl acetoacetate to form the dihydropyrimidine core. The chloromethyl group would remain as a substituent on the phenyl ring, available for subsequent functionalization. The generally accepted mechanism for the Biginelli reaction involves the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the final DHPM product.

Furthermore, the dual functionality of this compound makes it a suitable substrate for other types of MCRs, such as the Asinger and Ugi reactions, which are known for their ability to generate molecular diversity. mdpi.comillinois.edu In an Ugi reaction, which is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, this compound could serve as the aldehyde component. nih.gov The resulting product would be an α-acylamino amide bearing a chloromethylphenyl substituent, which could be further modified through reactions of the benzylic chloride.

The exploration of this compound in such concerted and multi-component reactions remains a fertile ground for research, offering the potential for the discovery of novel synthetic methodologies and the creation of diverse libraries of complex molecules with potential biological activities.

Applications of 3 Chloromethyl Benzaldehyde in Complex Organic Synthesis

Reagent in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, 3-(chloromethyl)benzaldehyde serves as an important intermediate in the broader chemical industry, including the synthesis of agrochemicals and other fine or specialty chemicals. ox.ac.uk Its bifunctional nature allows it to act as a linchpin, connecting different molecular fragments. The aldehyde can be converted into other functional groups or used to build carbon skeletons, while the chloromethyl group is an effective electrophile for introducing the benzaldehyde (B42025) moiety onto nucleophilic substrates. This versatility enables its use in the production of complex molecules that may find applications as pesticides, herbicides, or specialized polymers, although specific, publicly documented examples of commercial agrochemicals derived directly from the 3-isomer are limited.

Versatility in Heterocyclic Compound Construction

The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. The dual functionality of this compound makes it a versatile reagent for synthesizing a range of heterocyclic compounds. ox.ac.uk The aldehyde and chloromethyl groups can be utilized in tandem or sequentially to build complex ring systems.

Benzimidazole Synthesis: 2-Aryl-benzimidazoles can be synthesized by the condensation of an o-phenylenediamine with a substituted benzaldehyde, a reaction often referred to as the Phillips-Ladenburg synthesis or a related variation. adichemistry.comsemanticscholar.org In this context, this compound can react with o-phenylenediamine to form a 2-(3-(chloromethyl)phenyl)-1H-benzimidazole. The resulting chloromethyl group on the benzimidazole product offers a site for further chemical modification.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring, typically from an α-haloketone and a thioamide. synarchive.combepls.com Modified Hantzsch syntheses can involve aldehydes. For example, multi-component reactions involving a substituted benzaldehyde, a source of sulfur (like thiourea), and a compound with a reactive α-methylene group adjacent to a carbonyl can yield highly substituted thiazoles. The aldehyde group of this compound participates directly in the ring formation, embedding the 3-(chloromethyl)phenyl moiety into the final heterocyclic product.

| Heterocycle | General Synthetic Method | Role of this compound |

| Benzimidazole | Condensation with o-phenylenediamine | The aldehyde group reacts to form the imidazole ring, yielding a 2-substituted benzimidazole. |

| Thiazole | Hantzsch Synthesis (or variations) | The aldehyde group condenses with other reagents to form the thiazole ring. |

| Benzisoxazole | Cyclization of an o-hydroxyphenylketoxime derivative | Serves as a precursor to the key intermediate containing the necessary functional groups for cyclization. |

Synthesis of Benzofuran and Coumarin Derivatives

While direct, one-pot syntheses of benzofuran and coumarin derivatives starting from this compound are not extensively documented, its chemical properties make it a suitable precursor for key intermediates in established synthetic routes.

Coumarin Synthesis:

Coumarins are typically synthesized via reactions such as the Perkin, Knoevenagel, or Wittig reactions, which often utilize substituted salicylaldehydes as starting materials. this compound can be transformed into a suitable salicylaldehyde derivative through a series of reactions. For instance, the chloromethyl group can be converted to a hydroxyl group, followed by ortho-hydroxylation of the benzene (B151609) ring.

A plausible synthetic pathway to a coumarin derivative involves the Wittig reaction. The aldehyde group of a suitably substituted salicylaldehyde can react with a phosphorus ylide, such as the one derived from triethyl phosphonoacetate, to form a cinnamic acid derivative, which then undergoes intramolecular cyclization to yield the coumarin ring system.

Furthermore, 3-(chloromethyl)coumarins are known intermediates in the synthesis of more complex coumarin derivatives. For example, they can react with various nucleophiles to introduce diverse functionalities at the 3-position of the coumarin core. researchgate.net

Benzofuran Synthesis:

The synthesis of benzofurans often involves the cyclization of ortho-alkenylphenols or the reaction of ortho-halophenols with alkynes. The direct application of this compound in these syntheses is not straightforward. However, it could be envisioned as a starting material for the synthesis of a substituted phenol which could then be elaborated into a benzofuran.

Formation of Pyrazolo Pyrimidine Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov While there are no direct reports of using this compound for this purpose, a hypothetical synthetic route can be proposed.

The aldehyde functionality of this compound could be used to construct a 1,3-dicarbonyl synthon. For example, a Claisen-Schmidt condensation with a suitable ketone could yield an α,β-unsaturated ketone. Subsequent modification of the chloromethyl group and further reactions could lead to a suitable 1,3-dicarbonyl compound. This intermediate could then be reacted with a 3-aminopyrazole to construct the pyrazolo[1,5-a]pyrimidine core. The feasibility and efficiency of such a multi-step sequence would require experimental validation.

Role in Polymer Chemistry and Material Science

The reactivity of both the aldehyde and the chloromethyl groups makes this compound a valuable component in polymer chemistry and material science.

Initiators for Polymerization Reactions (e.g., Atom Transfer Radical Polymerization)

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. wikipedia.org The initiation of ATRP typically involves an alkyl halide that can be reversibly activated by a transition metal catalyst. acs.org The benzyl (B1604629) chloride moiety of this compound makes it an excellent candidate for an ATRP initiator. cmu.edu

The polymerization process is initiated by the abstraction of the chlorine atom from the chloromethyl group by the transition metal complex in its lower oxidation state. This generates a benzylic radical that can then add to a monomer unit, initiating the polymer chain growth. The reversible deactivation of the growing polymer chain by the transfer of the halogen atom back from the oxidized metal complex allows for controlled polymerization, leading to polymers with low polydispersity and controlled molecular weights.

Table 1: Potential Monomers for ATRP Initiated by this compound

| Monomer Class | Examples |

| Styrenes | Styrene, 4-methylstyrene, 4-chlorostyrene |

| Acrylates | Methyl acrylate (B77674), ethyl acrylate, butyl acrylate |

| Methacrylates | Methyl methacrylate, butyl methacrylate |

Monomer in the Synthesis of Functional Polymers

This compound can also serve as a monomer or a precursor to a monomer in the synthesis of functional polymers. The aldehyde group can be transformed into a polymerizable group, such as a vinyl or an acetylene group, through reactions like the Wittig reaction or Corey-Fuchs olefination. The resulting monomer can then be polymerized to yield a functional polymer with pendant chloromethyl groups.

Alternatively, the chloromethyl group can be utilized in polycondensation reactions. For example, reaction with a diamine or a diol could lead to the formation of polyamines or polyesters, respectively. The aldehyde group in the resulting polymer provides a reactive handle for further post-polymerization modifications, allowing for the introduction of various functional groups. A study on the polymerization of a 1-chloro-2-benzaldehyde-acetylene derivative using an NHC-Pd/AgOTf catalyst demonstrated the feasibility of polymerizing benzaldehyde-containing monomers to produce functional polymers. rsc.org

Advanced Applications in Organometallic Chemistry

The aldehyde group in this compound is a key functional group for reactions with organometallic reagents. Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes. libretexts.orgmasterorganicchemistry.com

Reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol with a new carbon-carbon bond formed at the carbonyl carbon. The chloromethyl group can either be retained or participate in subsequent reactions depending on the reaction conditions and the nature of the Grignard reagent. A patent describes a method for preparing halomethylbenzaldehydes using a Grignard reaction, highlighting the compatibility of the chloromethyl group under these conditions. google.com

Table 2: Products of Organometallic Reactions with this compound

| Organometallic Reagent | Product after Workup |

| Methylmagnesium bromide | 1-(3-(Chloromethyl)phenyl)ethanol |

| Phenyllithium | (3-(Chloromethyl)phenyl)(phenyl)methanol |

| Ethylmagnesium chloride | 1-(3-(Chloromethyl)phenyl)propan-1-ol |

These reactions are fundamental in constructing more complex molecular architectures, where the resulting alcohol can be further functionalized.

Catalysis and Ligand Design with Derivatives of this compound

The structure of this compound offers a versatile platform for the design of novel ligands for transition metal catalysis. The presence of two distinct reactive sites, the aldehyde and the chloromethyl group, allows for the synthesis of bidentate or polydentate ligands with tunable steric and electronic properties. acs.org

For example, the aldehyde group can be readily converted into a Schiff base by condensation with a primary amine. If the amine contains another donor atom, such as phosphorus or sulfur, a bidentate ligand can be synthesized. The chloromethyl group can also be functionalized by reaction with nucleophiles like phosphines or amines to introduce additional coordinating sites.

Potential Ligand Synthesis Strategies:

Schiff Base Ligands: Reaction of this compound with an amino-functionalized phosphine could yield a P,N-bidentate ligand.

Pincer Ligands: A multi-step synthesis starting from this compound could lead to the formation of pincer ligands, which are known to form highly stable metal complexes with applications in various catalytic transformations.

The electronic properties of these ligands can be modulated by introducing different substituents on the aromatic ring or on the coordinating atoms. The development of new ligands is crucial for advancing the field of homogeneous catalysis, enabling more efficient and selective chemical transformations.

Advanced Spectroscopic and Analytical Characterization for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-(Chloromethyl)benzaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides specific information about the chemical environment of each hydrogen atom in this compound. The spectrum is characterized by distinct signals corresponding to the aldehyde proton, the chloromethyl protons, and the aromatic protons. The integration of these signals confirms the ratio of protons in different environments, while their splitting patterns reveal adjacent, non-equivalent protons.

The aldehyde proton (-CHO) typically appears as a singlet far downfield, a characteristic chemical shift indicating its deshielded nature due to the adjacent electronegative oxygen atom. docbrown.info The benzylic protons of the chloromethyl group (-CH₂Cl) also produce a singlet, as they have no adjacent protons. The four protons on the aromatic ring are chemically non-equivalent and exhibit complex splitting patterns in the aromatic region of the spectrum. docbrown.info By monitoring the disappearance of reactant signals and the appearance of these characteristic product signals, ¹H NMR is a powerful technique for tracking reaction progress.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound Data is characteristic and may vary based on solvent and instrument frequency.

| Proton Assignment | Approx. Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.4 - 8.0 | Multiplet (m) | 4H |

| Chloromethyl (-CH₂Cl) | 4.6 - 4.8 | Singlet (s) | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is essential for confirming the carbon skeleton of this compound. The spectrum displays eight distinct signals corresponding to the aldehyde carbon, the chloromethyl carbon, and the six carbons of the benzene (B151609) ring (two of which are quaternary and four are proton-bearing).

The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield shift. docbrown.info The carbon of the chloromethyl group is also readily identified. The six aromatic carbons appear in a more clustered region of the spectrum. docbrown.info

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Data is characteristic and may vary based on solvent and instrument frequency.

| Carbon Assignment | Approx. Chemical Shift (δ) in ppm |

|---|---|

| Aldehyde (-CHO) | 190 - 193 |

| Aromatic (C-1, C-3) | 136 - 140 |

| Aromatic (CH) | 128 - 135 |

| Chloromethyl (-CH₂Cl) | 44 - 46 |

For unambiguous structural confirmation, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY spectra would reveal correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene ring.

HSQC spectra correlate each proton signal with its directly attached carbon atom. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and confirm the assignment of the -CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation) spectra can further establish the connectivity by showing correlations between protons and carbons that are two or three bonds away, confirming the relative positions of the aldehyde and chloromethyl substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The presence of a chlorine atom results in a characteristic isotopic pattern, with two peaks for the molecular ion: (M⁺) for the ³⁵Cl isotope and (M+2)⁺ for the ³⁷Cl isotope, in an approximate 3:1 ratio of intensity. researchgate.net This isotopic signature is a key identifier for chlorine-containing compounds.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₈H₇ClO. HRMS can confirm this by measuring the monoisotopic mass with high precision, distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass should align closely with the calculated theoretical mass. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇ClO |

| Calculated Monoisotopic Mass | 154.01854 Da nih.gov |

| Nominal Molecular Weight | 154.59 g/mol |

| Expected M⁺ Peak (³⁵Cl) | m/z ≈ 154 |

| Expected (M+2)⁺ Peak (³⁷Cl) | m/z ≈ 156 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides clear evidence for its key structural features.

The most prominent absorption is the strong C=O stretching vibration of the aldehyde's carbonyl group, which typically appears around 1700 cm⁻¹. docbrown.info Another characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde proton, which often appears as a pair of medium-intensity bands. docbrown.info The spectrum also shows absorptions corresponding to the aromatic C-H and C=C bonds, as well as a band for the C-Cl bond of the chloromethyl group.

Table 4: Key IR Absorption Bands for this compound Data is characteristic and may vary based on the sampling method.

| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | 2850 - 2820 and 2750 - 2720 | Medium |

| Carbonyl C=O Stretch | 1710 - 1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific single-crystal X-ray diffraction study for this compound was not found in a review of available literature, the technique is widely applied to its derivatives to elucidate their molecular geometry and supramolecular structures. nih.govrsc.org

The general procedure for such an analysis involves collecting diffraction data at a controlled temperature, often using a diffractometer equipped with a specific radiation source like Mo Kα. nih.govmdpi.com Subsequent data reduction and application of absorption corrections are performed, followed by solving and refining the structure using specialized software. mdpi.com The resulting crystallographic data provides precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Chromatographic Techniques for Separation and Purity (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the separation, identification, and purity assessment of this compound and its related isomers or reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components in a mixture. For benzaldehyde (B42025) and its derivatives, reversed-phase HPLC (RP-HPLC) is frequently utilized. researchgate.netresearchgate.net This method involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. researchgate.netgoogle.com The separation is based on the differential partitioning of the analytes between the two phases.

The selection of the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving good separation. researchgate.netrsc.org Adjusting the pH and using additives can further optimize the separation of isomers and related impurities. google.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in benzaldehyde derivatives absorbs UV light. researchgate.netgoogle.com HPLC methods are crucial for monitoring reaction progress and determining the purity of the final product. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a definitive tool for analyzing volatile and semi-volatile compounds. nih.govjmchemsci.com In this technique, the sample is vaporized and separated in a capillary column before being detected by a mass spectrometer. researchgate.net The GC provides a retention time for each component, while the MS provides a mass spectrum, which serves as a molecular fingerprint, allowing for positive identification by comparison with spectral libraries like NIST. nih.gov

The choice of the GC column (stationary phase) is critical for separating isomers. researchgate.net Method parameters such as oven temperature programming, carrier gas flow rate, and injector temperature are optimized to achieve sharp peaks and good resolution. nih.govresearchgate.net GC-MS is particularly useful for identifying trace impurities and byproducts in the synthesis of this compound. und.edu

Computational Chemistry and Theoretical Studies on 3 Chloromethyl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of 3-(Chloromethyl)benzaldehyde. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule, which is crucial for determining its chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity. For this compound, the presence of the electron-withdrawing aldehyde group and the electronegative chlorine atom significantly influences the electronic landscape of the benzene (B151609) ring.

Furthermore, quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution and highlight regions susceptible to nucleophilic or electrophilic attack. In this compound, the aldehyde carbon is an electrophilic site, while the oxygen atom and the regions of high electron density on the aromatic ring are nucleophilic. The chloromethyl group also introduces a reactive site for nucleophilic substitution reactions.

Table 1: Calculated Electronic Properties of this compound

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Varies with calculation method |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Varies with calculation method |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Varies with calculation method |

| Dipole Moment | Measure of the molecule's overall polarity | Varies with calculation method |

Note: The specific values for these properties would be obtained from detailed quantum chemical calculations using specific software and theoretical models.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and intermolecular interactions of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its dynamic behavior in different environments, such as in solution or in the presence of a biological target.

A key aspect of the conformational analysis of this compound is the rotation around the single bonds connecting the aldehyde and chloromethyl groups to the benzene ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might orient itself when interacting with other molecules.

MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonding and van der Waals forces. For instance, simulations of this compound in a solvent like water can reveal how the solvent molecules arrange themselves around the solute and the nature of the solute-solvent interactions. If this compound is being investigated as a potential ligand for a protein, MD simulations can model the binding process and characterize the interactions between the ligand and the amino acid residues in the protein's active site.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling using computational methods provides a detailed, step-by-step understanding of the chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction mechanisms, including the structures of intermediates and transition states.

For this compound, this could involve modeling its synthesis or its subsequent reactions. For example, the chloromethylation of benzaldehyde (B42025) to form the 3-substituted product could be modeled to understand the regioselectivity of the reaction. The analysis of the transition state structures for the formation of ortho, meta, and para isomers can explain why the meta product is favored under certain conditions.

Furthermore, the reactivity of the functional groups can be investigated. The aldehyde group can undergo various reactions such as oxidation, reduction, and nucleophilic addition. The chloromethyl group is susceptible to nucleophilic substitution. Computational modeling can predict the activation energies for these different reaction pathways, helping to determine which reactions are kinetically favorable.

Table 2: Hypothetical Reaction Pathway Analysis for a Nucleophilic Substitution on the Chloromethyl Group

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| 1 | Approach of the nucleophile to the chloromethyl carbon | Varies with nucleophile and solvent |

| 2 | Formation of the transition state | Varies with nucleophile and solvent |

| 3 | Departure of the chloride leaving group | Varies with nucleophile and solvent |

Note: These values are illustrative and would be determined through specific quantum mechanical calculations for a given reaction.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies are employed to understand how the chemical structure of a molecule like this compound relates to its biological activity. By systematically modifying the structure of the molecule in silico and calculating relevant molecular descriptors, it is possible to build predictive models for its activity.

For this compound, a computational SAR study might involve creating a library of virtual derivatives by modifying the substituents on the benzene ring or altering the functional groups. For each derivative, a set of molecular descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).

Quantitative Structure-Activity Relationship (QSAR) models can then be developed by correlating these descriptors with experimentally determined biological activity (if available) or a computationally predicted property, such as binding affinity to a target protein. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. This approach is instrumental in the early stages of drug discovery, allowing for the prioritization of candidate molecules for synthesis and experimental testing.

Emerging Research Areas and Future Directions

Bio-conjugation and Chemical Biology Applications

The development of efficient and selective bioconjugation reactions is crucial for advancing chemical biology, enabling the modification of biomolecules to study their function, for imaging, or for therapeutic purposes. The aldehyde and chloromethyl groups on 3-(Chloromethyl)benzaldehyde offer two distinct handles for covalent modification of biomolecules like proteins and peptides.

The aldehyde group can react selectively with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form an imine (Schiff base), which can be further stabilized by reduction to a secondary amine. This reactivity is central to many bioconjugation strategies. Research on related mercaptobenzaldehyde derivatives has demonstrated the feasibility of one-pot, three-component modification of proteins, targeting primary amines under biocompatible conditions. nih.gov This approach highlights the utility of the benzaldehyde (B42025) moiety as a versatile linker in creating complex biomolecular constructs. nih.gov

Simultaneously, the chloromethyl group serves as an electrophilic site capable of reacting with nucleophilic residues on proteins, such as the thiol group of cysteine. chemrxiv.org This alkylation reaction is a robust method for protein modification. The presence of both functional groups on a single molecule allows for sequential or orthogonal conjugation strategies, where different molecular entities can be attached to a biomolecule in a controlled manner. This dual functionality is highly desirable for creating antibody-drug conjugates (ADCs), fluorescent probes, and other sophisticated biological tools.

Table 1: Potential Bioconjugation Reactions of this compound

| Functional Group | Target Biomolecule Residue | Reaction Type | Resulting Linkage |

|---|---|---|---|

| Aldehyde (-CHO) | Primary Amine (e.g., Lysine) | Reductive Amination | Secondary Amine |

This table illustrates the potential reactivity of this compound's functional groups with common amino acid residues for bioconjugation purposes.

Nanomaterials Synthesis Utilizing this compound Derivatives

The functionalization of nanomaterials is key to tailoring their properties for specific applications in fields ranging from diagnostics to catalysis. Benzaldehyde derivatives are increasingly used to modify the surface of nanoparticles, polymers, and other nanostructures.

Research has shown that benzaldehyde-functionalized polymer vesicles can be constructed through the self-assembly of amphiphilic block copolymers. nih.gov The aldehyde groups within the vesicular walls provide reactive sites for cross-linking the structure or for attaching other molecules, such as fluorescent dyes, via reductive amination. nih.gov This strategy allows for the creation of stable, functionalized nanostructures for applications like cell imaging. nih.gov

In another example, chitosan (B1678972) nanoparticles have been modified with a benzaldehyde Schiff base to create novel biomedical materials. researchgate.net The formation of an Fe(III) complex with this functionalized nanoparticle demonstrates how the benzaldehyde moiety can be used to coordinate with metal ions, leading to materials with specific properties, such as enhanced antimicrobial activity. researchgate.net

The use of this compound in this context offers an additional advantage. The chloromethyl group provides a secondary site for post-synthesis modification of the nanomaterial. For instance, a nanoparticle could first be functionalized with a this compound derivative via the aldehyde group, and subsequently, a different molecule could be attached via the chloromethyl group, allowing for the creation of multifunctional nanomaterials.

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of substituted benzaldehydes is a central theme in organic chemistry, and the development of novel, efficient, and selective methods is an ongoing area of research. For this compound and its derivatives, new catalytic systems and reaction pathways are being explored to improve synthesis and enable further functionalization.

One innovative approach involves the use of transient directing groups to achieve ortho-C(sp²)–H functionalization of benzaldehydes. acs.org This strategy allows for the direct introduction of various substituents (e.g., aryl, chloro, bromo groups) at the position adjacent to the aldehyde without the need for pre-installing a directing group, streamlining the synthesis of complex derivatives. acs.org

Another novel pathway is a two-step, one-pot reduction/cross-coupling procedure. This method uses a stable aluminum hemiaminal as a protected aldehyde intermediate, which can then undergo cross-coupling with organometallic reagents to introduce a variety of substituents. acs.org This approach is particularly valuable as it avoids side reactions typically associated with the reactive aldehyde group during cross-coupling reactions. acs.org

Furthermore, advances in catalysis are providing new ways to synthesize benzaldehydes. Photocatalysis, using materials like graphitic carbon nitride (g-C₃N₄), offers a green and selective method for the oxidation of benzyl (B1604629) alcohols to benzaldehydes using visible light. rsc.org This technology avoids harsh oxidants and high temperatures. rsc.org For the chloromethylation step itself, new catalytic methods for the preparation of chloromethylating agents are being developed, which can lead to more efficient and safer processes. rsc.org

Table 2: Comparison of Novel Synthetic Pathways for Benzaldehyde Derivatives

| Pathway/Method | Key Feature | Advantage |

|---|---|---|

| Transient Directing Group C-H Functionalization | In-situ formation of a directing group | High efficiency, step economy |

| One-Pot Reduction/Cross-Coupling | Protection of aldehyde as a stable intermediate | Enables use of reactive nucleophiles, avoids side reactions |

This table summarizes key features and advantages of emerging synthetic methodologies applicable to this compound and its derivatives.

Sustainable Chemical Manufacturing of this compound and its Derivatives

The principles of green chemistry are increasingly influencing the chemical industry, pushing for the development of more environmentally benign and efficient manufacturing processes. acs.orgnih.gov The synthesis of aromatic aldehydes, including this compound, is an area where these principles can have a significant impact.

Traditional methods for producing benzaldehydes often involve the liquid-phase chlorination of toluene (B28343) followed by hydrolysis, a process that uses hazardous halogens at high temperatures and generates corrosive by-products. mdpi.com Sustainable alternatives are actively being researched. One promising approach is the direct, selective oxidation of toluene using benign oxidants like hydrogen peroxide, catalyzed by simple, inexpensive metal salts in aqueous systems. mdpi.comresearchgate.net This method avoids organic solvents and harsh reagents, significantly improving the environmental profile of the synthesis. mdpi.com

Photocatalysis represents another key green strategy. The use of visible light to drive the oxidation of benzyl alcohol to benzaldehyde on immobilized catalysts in microfluidic reactors is a cutting-edge example of sustainable manufacturing. bath.ac.uk This approach offers high selectivity, allows for easy catalyst reuse, and minimizes waste. bath.ac.uk

Chemo-enzymatic cascades are also emerging as a powerful green chemistry tool. These one-pot processes combine chemical and enzymatic steps to produce valuable aromatic aldehydes from renewable starting materials, operating under mild conditions and reducing the need for intermediate purification steps. rsc.org Applying these sustainable methodologies—from greener starting materials and catalysts to energy-efficient reaction conditions—is the future direction for the industrial production of this compound and its derivatives. rjpn.org

Q & A

Q. Key considerations :

- Use anhydrous conditions to prevent hydrolysis of the chloromethyl group.

- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water).

Basic: Which analytical techniques are most effective for characterizing this compound, and what data should be prioritized?

Answer:

Primary techniques :

- NMR spectroscopy :

- HPLC-MS : Use C18 columns (acetonitrile/water mobile phase) to assess purity. Monitor for degradation products (e.g., hydrolyzed aldehyde).

Q. Supplementary methods :

- FT-IR : Verify aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~650 cm⁻¹).

- Elemental analysis : Validate molecular formula (C₈H₇ClO).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation .

- First aid :

- Skin contact : Wash immediately with soap/water for 15 minutes. Remove contaminated clothing .

- Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Storage : Keep in airtight containers at room temperature, away from moisture and oxidizing agents .

Advanced: How does the stability of this compound vary under different solvent systems and temperatures?

Answer:

- Solvent compatibility :

- Polar aprotic solvents (DMF, DMSO) : Promote hydrolysis of the chloromethyl group. Avoid prolonged storage.

- Non-polar solvents (hexane, toluene) : Enhance stability but may require heating for solubility.

- Temperature : Degradation accelerates above 60°C. Conduct accelerated stability studies using HPLC to track aldehyde oxidation or chloromethyl group loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。